2-Nitro-4,6-bis(trifluoromethyl)aniline
Overview
Description
2-Nitro-4,6-bis(trifluoromethyl)aniline is an organic compound characterized by the presence of a nitro group (-NO2) and two trifluoromethyl groups (-CF3) attached to an aniline framework
Synthetic Routes and Reaction Conditions:
Nitration Reaction: The compound can be synthesized through the nitration of 4,6-bis(trifluoromethyl)aniline using nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents.
Trifluoromethylation Reaction: The trifluoromethyl groups can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic anhydride (CF3SO2O) in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and trifluoromethylation reactions under controlled conditions to ensure safety and yield optimization. The process may also include purification steps to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: The nitro group can be oxidized to form nitroso compounds or further oxidized to produce carboxylic acids.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 4,6-bis(trifluoromethyl)aniline.
Substitution: The trifluoromethyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic conditions.
Reduction: Iron powder and hydrochloric acid (Fe/HCl) or catalytic hydrogenation (H2/Pd-C).
Substitution: Nucleophiles such as sodium cyanide (NaCN) or ammonia (NH3) under suitable conditions.
Major Products Formed:
Oxidation: Nitroso derivatives, carboxylic acids.
Reduction: 4,6-bis(trifluoromethyl)aniline.
Substitution: Cyanated or aminated derivatives.
Scientific Research Applications
2-Nitro-4,6-bis(trifluoromethyl)aniline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It can be used as a fluorescent probe or a biological marker due to its unique fluorescence properties.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Nitro-4,6-bis(trifluoromethyl)aniline exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The trifluoromethyl groups enhance the compound's stability and binding affinity, while the nitro group can participate in redox reactions.
Comparison with Similar Compounds
4-Nitro-2,6-bis(trifluoromethyl)pyridine: Similar structure but different core (pyridine instead of aniline).
2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride: Contains a sulfonyl chloride group instead of an amine group.
Uniqueness: 2-Nitro-4,6-bis(trifluoromethyl)aniline is unique due to its combination of nitro and trifluoromethyl groups on an aniline core, which imparts distinct chemical and physical properties compared to similar compounds.
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Properties
IUPAC Name |
2-nitro-4,6-bis(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6N2O2/c9-7(10,11)3-1-4(8(12,13)14)6(15)5(2-3)16(17)18/h1-2H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INFTUELYTTXWBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00707724 | |
Record name | 2-Nitro-4,6-bis(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00707724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
320-21-8 | |
Record name | 2-Nitro-4,6-bis(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00707724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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